molecular formula C19H23NO B1667132 Blarcamesine CAS No. 195615-83-9

Blarcamesine

Cat. No. B1667132
M. Wt: 281.4 g/mol
InChI Key: BOTHKNZTGGXFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blarcamesine, also known as AVex-73 and AE-37, is a muscarinic M1 agonist potentially for the treatment of Alzheimer's disease. It is an σ receptor ligand.

Scientific Research Applications

  • Alzheimer's Disease Treatment

    • Blarcamesine is being investigated as a treatment for Alzheimer's disease. It is a selective sigma-1 receptor (SIGMAR1) agonist, studied in a Phase 2a trial (NCT02244541) for its safety and effectiveness. This trial was extended further after meeting its primary safety endpoint, indicating potential for treating Alzheimer's disease (Hampel et al., 2020).
  • Rett Syndrome Treatment

    • In Rett syndrome, a severe neurodevelopmental disorder, Blarcamesine has shown potential as a therapeutic agent. It demonstrated efficacy in improving multiple motor, sensory, and autonomic phenotypes relevant to Rett syndrome in a mouse model. The drug's role in calcium homeostasis and mitochondrial function makes it a compelling candidate for treating this disorder (Kaufmann et al., 2019).
  • Fragile X Syndrome Treatment

    • Blarcamesine has also been studied in Fragile X syndrome (FXS), the most prevalent genetic form of intellectual disability and autism spectrum disorder. In a murine model of FXS, administration of Blarcamesine normalized key neurobehavioral phenotypes, suggesting its potential as a drug candidate for FXS. This study further supports the viability of Sigma-1 receptor as a therapeutic target in FXS and other neurodevelopmental disorders (Reyes et al., 2021).
  • Understanding Drug Configuration

    • Research on the absolute configuration of Blarcamesine enantiomers has been conducted to improve understanding of the drug's structure. This is crucial for its eventual marketing and application in enantiopure form, a significant step in the drug development process (Szokol et al., 2022).

properties

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHKNZTGGXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941344
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blarcamesine

CAS RN

195615-83-9
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195615-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blarcamesine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blarcamesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLARCAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blarcamesine
Reactant of Route 2
Blarcamesine
Reactant of Route 3
Blarcamesine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Blarcamesine
Reactant of Route 5
Reactant of Route 5
Blarcamesine
Reactant of Route 6
Reactant of Route 6
Blarcamesine

Citations

For This Compound
175
Citations
WE Kaufmann, J Sprouse, N Rebowe… - Pharmacology …, 2019 - Elsevier
… -activating properties, may also play a role in blarcamesine's net effects. Based on these findings, we hypothesized that blarcamesine would have a symptomatic and potentially disease-…
Number of citations: 28 www.sciencedirect.com
Z Szokol, K Lozsi, A Virág, A Dancsó, L Szlávik… - Periodica Polytechnica …, 2022 - pp.bme.hu
… Blarcamesine is a promising investigational drug for the … The international nonproprietary name blarcamesine refers to a … (-)-blarcamesine and also that of (R)-(+)-blarcamesine itself, …
Number of citations: 2 pp.bme.hu
EI Ette, EO Fadiran, C Missling… - British Journal of …, 2023 - Wiley Online Library
… (data) clinical trial with a low dose of blarcamesine in the treatment of Rett syndrome. Based on … factor analysis were used to demonstrate the efficacy of blarcamesine in Rett syndrome. …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
C Williams, M Kindermans, F Parmentier… - Alzheimer's & …, 2023 - Wiley Online Library
… 2a study in Alzheimer’s disease in which blarcamesine resulted in a lower rate of cognitive (… , a translational approach led to investigating blarcamesine in an international, double‐blind…
ST Reyes, RMJ Deacon, SG Guo, FJ Altimiras… - Scientific Reports, 2021 - nature.com
… , makes blarcamesine a potential drug candidate for FXS. Administration of blarcamesine in … , and the clinical potential of blarcamesine in FXS and other neurodevelopmental disorders. …
Number of citations: 8 www.nature.com
H Hampel, C Williams, A Etcheto… - … Research & Clinical …, 2020 - Wiley Online Library
Introduction The search for drugs to treat Alzheimer's disease (AD) has failed to yield effective therapies. Here we report the first genome‐wide search for biomarkers associated with …
P Cogram, RMJ Deacon, D Klamer… - … journal of medical …, 2022 - pubmed.ncbi.nlm.nih.gov
Brain cell signaling abnormalities are detected in blood in a murine model of Fragile X syndrome and corrected by Sigma-1 receptor agonist Blarcamesine Brain cell signaling …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
VH Man, D Lin, X He, J Gao, J Wang - Journal of Alzheimer's Disease, 2022 - par.nsf.gov
… known compounds, EGCG and Blarcamesine. EGCG inhibited both the aggregation of PHF6 peptide in VOI and tau assembly in tau seeding assay, while Blarcamesine was not a good …
Number of citations: 1 par.nsf.gov
DS Malar, P Thitilertdecha, KS Ruckvongacheep… - CNS drugs, 2023 - Springer
… Drugs such as blarcamesine, dextromethorphan and pridopidine, which have sigma-1 receptor activity as part of their pharmacological profile, are effective in treating multiple aspects of …
Number of citations: 3 link.springer.com
C Williams, M Kindermans, F Parmentier, F Goodsaid… - Aging, 2017
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.